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Compound of Interest

Compound Name: 1-Decanol

Cat. No.: B1663958 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
decanol, tailored for researchers, scientists, and professionals in drug development. The

information is presented to facilitate easy interpretation and application in a laboratory setting.

Overview of 1-Decanol
1-Decanol (C₁₀H₂₂O) is a straight-chain fatty alcohol.[1][2] It is a colorless, viscous liquid with a

characteristic strong odor and is insoluble in water.[1][2] Its applications are diverse, ranging

from the manufacturing of plasticizers and lubricants to its use as a surfactant and solvent.[1] In

a biological context, it can act as a membrane stabilizer. Understanding its spectroscopic

properties is crucial for its identification, quantification, and characterization in various matrices.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for 1-decanol, including

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-decanol is characterized by the presence of a prominent O-H

stretching vibration from the alcohol group and C-H stretching vibrations from the alkyl chain.
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Frequency (cm⁻¹)

(Approximate)
Vibration Type Functional Group

3400-3200 (broad)
O-H stretch (hydrogen-

bonded)
Alcohol (-OH)

2955-2850 C-H stretch Alkane (-CH₃, -CH₂)

1465 C-H bend Alkane (-CH₂)

1375 C-H bend Alkane (-CH₃)

1058 C-O stretch Primary Alcohol

Data sourced from NIST Chemistry WebBook and other spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-decanol shows distinct signals for the protons in different chemical

environments. The chemical shifts are influenced by the electronegativity of the adjacent

oxygen atom.

Chemical Shift (δ,

ppm) (Approximate)
Multiplicity Integration Assignment

3.64 Triplet 2H -CH₂-OH (a)

1.57 Quintet 2H -CH₂-CH₂-OH (b)

1.26 Multiplet 14H -(CH₂)₇- (c-i)

0.88 Triplet 3H -CH₃ (j)

Structure for Assignment: CH₃(j)-CH₂(i)-CH₂(h)-CH₂(g)-CH₂(f)-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-

CH₂(a)-OH
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¹H NMR data is available on ChemicalBook and SpectraBase.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon atoms in 1-decanol.

Chemical Shift (δ, ppm) (Approximate) Assignment

63.1 -CH₂-OH (a)

32.8 -CH₂-CH₂-OH (b)

31.9 C-8

29.6 C-4, C-5, C-6, C-7

25.8 C-3

22.7 C-9

14.1 -CH₃ (j)

Structure for Assignment: CH₃(j)-CH₂(9)-CH₂(8)-CH₂(7)-CH₂(6)-CH₂(5)-CH₂(4)-CH₂(3)-CH₂(b)-

CH₂(a)-OH

¹³C NMR data can be found on ChemicalBook.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 1-decanol, electron ionization (EI) is a common method. The molecular ion

peak (M⁺) is often weak or absent due to facile fragmentation.
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m/z (Mass-to-Charge Ratio) Interpretation

158
Molecular Ion (M⁺) - C₁₀H₂₂O⁺ (often low

abundance)

140 [M-H₂O]⁺

126 [M-C₂H₆]⁺

112 [M-C₃H₈]⁺

43, 57, 71, 85
Alkyl fragments [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺,

[C₆H₁₃]⁺

Mass spectrometry data is available in the NIST WebBook.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 1-decanol.
Instrument-specific parameters should be optimized by the user.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For liquid samples like 1-decanol, the simplest method is to place a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup:

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.

Perform a background scan with the empty salt plates in the sample holder.

Data Acquisition:

Place the prepared sample in the spectrometer.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.
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The typical scanning range is 4000-400 cm⁻¹.

Data Processing:

The acquired sample spectrum is ratioed against the background spectrum to produce the

final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups of 1-decanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Dissolve approximately 10-20 mg of 1-decanol in about 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

Transfer the solution into a standard 5 mm NMR tube.

Ensure the solution is free of any solid particles.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-

resolution spectra.

Data Acquisition (¹H NMR):

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Data Acquisition (¹³C NMR):
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Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the raw data (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling

information.

Mass Spectrometry (MS) Protocol (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-decanol in a volatile organic solvent (e.g., dichloromethane

or hexane). A typical concentration is around 1 mg/mL.

Instrument Setup (Gas Chromatograph):

Set the appropriate GC parameters, including the injection port temperature, oven

temperature program, and carrier gas flow rate (typically helium).

A suitable column would be a non-polar capillary column (e.g., DB-5ms).

Instrument Setup (Mass Spectrometer):

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

Tune the mass spectrometer using a calibration standard.
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Data Acquisition:

Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

The GC will separate the components of the sample, and the eluting compounds will enter

the mass spectrometer.

The mass spectrometer will record the mass spectra of the eluting compounds.

Data Processing:

Identify the peak corresponding to 1-decanol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to confirm the structure of 1-decanol and compare it

with library spectra (e.g., NIST).

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-decanol.
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Caption: Workflow for Spectroscopic Analysis of 1-Decanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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